Methyl 2-(azetidin-3-yl)benzoate hydrochloride
CAS No.:
VCID: VC13665402
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-(azetidin-3-yl)benzoate hydrochloride is a chemical compound that has garnered attention in various fields of organic chemistry and pharmaceutical research. Despite its specific applications not being widely documented in the provided search results, this compound can be analyzed based on its structural components and potential uses. Synthesis and PreparationThe synthesis of methyl 2-(azetidin-3-yl)benzoate hydrochloride would likely involve a multi-step process, starting from a benzoic acid derivative and incorporating an azetidine ring. A common method might involve the reaction of a benzoic acid derivative with an azetidine compound in the presence of a coupling agent. Synthesis Steps
Biological and Chemical ActivitiesWhile specific biological activities of methyl 2-(azetidin-3-yl)benzoate hydrochloride are not detailed in the search results, compounds with similar structures often exhibit potential as pharmaceutical intermediates or active compounds due to their ability to interact with biological targets. Potential Applications
Safety and HandlingMethyl 2-(azetidin-3-yl)benzoate hydrochloride, like many organic compounds, requires careful handling due to potential hazards. Hazard Information
Safety Precautions
Future Research Directions
|
---|---|
Product Name | Methyl 2-(azetidin-3-yl)benzoate hydrochloride |
Molecular Formula | C11H14ClNO2 |
Molecular Weight | 227.69 g/mol |
IUPAC Name | methyl 2-(azetidin-3-yl)benzoate;hydrochloride |
Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-5-3-2-4-9(10)8-6-12-7-8;/h2-5,8,12H,6-7H2,1H3;1H |
Standard InChIKey | ABYTWMXHRIYYIX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |
Canonical SMILES | COC(=O)C1=CC=CC=C1C2CNC2.Cl |
PubChem Compound | 91798913 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume